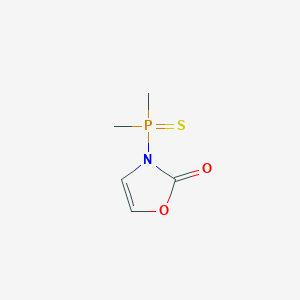
3-Dimethylphosphinothioyl-2(3H)-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylphosphinothioyl-2(3H)-oxazolone, also known as DMTPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMTPO is a highly reactive compound that is used as a scavenger for moisture and oxygen in various applications. It is widely used in the field of analytical chemistry, material science, and pharmaceutical research.
Mécanisme D'action
3-Dimethylphosphinothioyl-2(3H)-oxazolone is a highly reactive compound that reacts with moisture and oxygen to form stable phosphine oxide and sulfone products. The reaction takes place via a radical mechanism, where 3-Dimethylphosphinothioyl-2(3H)-oxazolone acts as a radical scavenger. The resulting products are non-toxic and do not interfere with the analysis of other compounds.
Effets Biochimiques Et Physiologiques
3-Dimethylphosphinothioyl-2(3H)-oxazolone has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in analytical chemistry and material science.
Avantages Et Limitations Des Expériences En Laboratoire
3-Dimethylphosphinothioyl-2(3H)-oxazolone has several advantages for lab experiments. It is a highly reactive compound that can be used to scavenge moisture and oxygen from samples, which is essential for the analysis of sensitive compounds. 3-Dimethylphosphinothioyl-2(3H)-oxazolone is also a versatile derivatizing agent that can be used to analyze a wide range of compounds. However, 3-Dimethylphosphinothioyl-2(3H)-oxazolone has some limitations, such as its high reactivity, which can result in the formation of unwanted by-products. Additionally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone is a relatively expensive reagent, which can limit its use in some applications.
Orientations Futures
There are several future directions for the use of 3-Dimethylphosphinothioyl-2(3H)-oxazolone in scientific research. One potential application is in the analysis of volatile organic compounds in breath samples for the diagnosis of diseases such as cancer and diabetes. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a derivatizing agent to improve the sensitivity and selectivity of breath analysis. Another potential application is in the synthesis of novel materials with unique properties. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a building block for the synthesis of new polymers and composites with improved mechanical and thermal properties. Finally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in the development of new analytical techniques for the analysis of complex mixtures. For example, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in combination with other reagents to improve the selectivity and sensitivity of mass spectrometry-based analysis techniques.
Méthodes De Synthèse
3-Dimethylphosphinothioyl-2(3H)-oxazolone can be synthesized by reacting 3-dimethylaminopropylamine with phosphorus pentasulfide and carbon disulfide. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified by distillation. The yield of 3-Dimethylphosphinothioyl-2(3H)-oxazolone is typically high, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
3-Dimethylphosphinothioyl-2(3H)-oxazolone has a wide range of applications in scientific research. It is commonly used as a derivatizing agent for the analysis of volatile organic compounds (VOCs) in air samples. 3-Dimethylphosphinothioyl-2(3H)-oxazolone reacts with VOCs to form stable adducts, which can be analyzed by gas chromatography-mass spectrometry (GC-MS). This technique is widely used in environmental monitoring, food safety, and occupational health studies.
Propriétés
Numéro CAS |
152645-23-3 |
|---|---|
Nom du produit |
3-Dimethylphosphinothioyl-2(3H)-oxazolone |
Formule moléculaire |
C5H8NO2PS |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-dimethylphosphinothioyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H8NO2PS/c1-9(2,10)6-3-4-8-5(6)7/h3-4H,1-2H3 |
Clé InChI |
HXJZCOTUNHUQCM-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)N1C=COC1=O |
SMILES canonique |
CP(=S)(C)N1C=COC1=O |
Autres numéros CAS |
152645-23-3 |
Synonymes |
3-dimethylphosphinothioyl-2(3H)-oxazolone DMPTO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




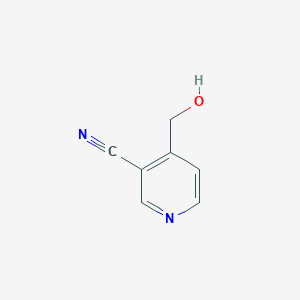



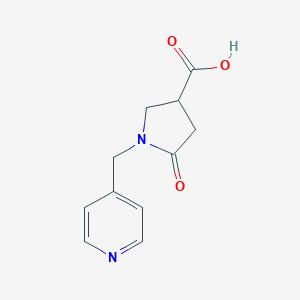
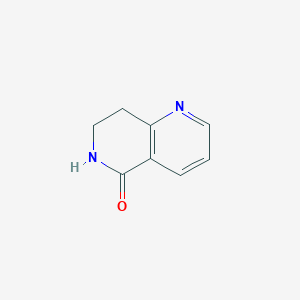
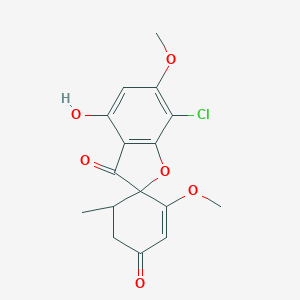
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
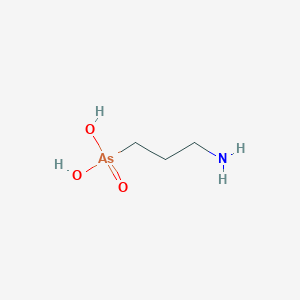
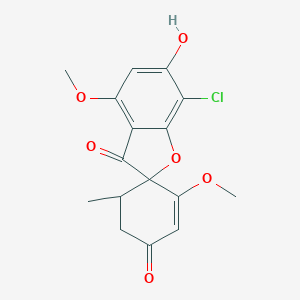

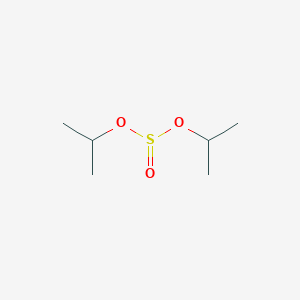
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)